N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of benzamides and features a dioxidotetrahydrothiophenyl group, which contributes to its distinctive properties.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3,5-dinitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7S/c1-10(2)8-16(12-3-4-26(24,25)9-12)15(19)11-5-13(17(20)21)7-14(6-11)18(22)23/h5-7,10,12H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQHVLBFPFMNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,1-Dioxidotetrahydrothiophen-3-yl Amine Intermediate
Oxidation of Tetrahydrothiophene to the Sulfone
The tetrahydrothiophene ring is oxidized to its sulfone derivative using 3-chlorobenzoperoxoic acid (MCPBA) or Oxone in dichloromethane (DCM) or tetrahydrofuran (THF)/water systems. For example, MCPBA-mediated oxidation at 0–20°C for 21 hours converts tetrahydrothiophene to 1,1-dioxidotetrahydrothiophene with >90% yield. Similar conditions are applicable for larger-scale syntheses, ensuring minimal epoxidation side reactions due to the electron-deficient sulfur center.
Functionalization at the 3-Position
The 3-position of 1,1-dioxidotetrahydrothiophene is activated for nucleophilic substitution. In a representative procedure, 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate (a sulfonate ester) reacts with amines under basic conditions (e.g., NaH in DMF at 50°C). Adapting this, 1,1-dioxidotetrahydrothiophen-3-yl tosylate can be treated with isobutylamine to yield N-isobutyl-1,1-dioxidotetrahydrothiophen-3-amine (Figure 1).
Figure 1: Synthesis of N-Isobutyl-1,1-dioxidotetrahydrothiophen-3-amine
$$
\ce{1,1-Dioxidotetrahydrothiophen-3-yl \ tosylate + Isobutylamine ->[NaH, DMF][50^\circ C] N-Isobutyl-1,1-dioxidotetrahydrothiophen-3-amine}
$$
Key Conditions :
Preparation of 3,5-Dinitrobenzoyl Chloride
Nitration of Benzoyl Chloride
Regioselective nitration of benzamide derivatives is challenging due to the meta-directing nature of the amide group. Instead, 3,5-dinitrobenzoic acid is synthesized via two-step nitration of benzoic acid using concentrated HNO₃/H₂SO₄ at 0°C, followed by conversion to the acid chloride using thionyl chloride (SOCl₂).
Table 1: Nitration Conditions for 3,5-Dinitrobenzoic Acid
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | HNO₃ (fuming), H₂SO₄ | 0°C | 2 h | 65% |
| 2 | SOCl₂, catalytic DMF | Reflux | 4 h | 95% |
Amide Coupling to Form N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide
Schotten-Baumann Reaction
The amine intermediate (N-isobutyl-1,1-dioxidotetrahydrothiophen-3-amine ) reacts with 3,5-dinitrobenzoyl chloride in a biphasic system (DCM/water) with NaHCO₃ as the base. This method prevents over-acidification and ensures high coupling efficiency.
Reaction Scheme:
$$
\ce{N-Isobutyl-1,1-dioxidotetrahydrothiophen-3-amine + 3,5-Dinitrobenzoyl\ Chloride ->[NaHCO3][DCM/H2O] Target\ Compound}
$$
Optimized Parameters :
Alternative Method: Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF, the carboxylic acid form of 3,5-dinitrobenzoic acid is activated for coupling. This method avoids handling sensitive acid chlorides but requires stringent moisture control.
Table 2: Comparative Analysis of Coupling Methods
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Schotten-Baumann | NaHCO₃, DCM/H₂O | 75% | 98% |
| EDC/NHS | EDC, NHS, DMF | 68% | 95% |
Challenges and Optimization Strategies
Regioselectivity in Nitration
The electron-withdrawing nature of the amide group complicates direct nitration. Pre-functionalization of the benzoyl chloride prior to amide coupling ensures correct nitro group placement.
Stability of the Sulfone Intermediate
The 1,1-dioxidotetrahydrothiophen-3-yl group is prone to ring-opening under strongly acidic conditions. Neutral pH and low temperatures during coupling are critical.
Purification of the Final Product
Due to the polar nitro and sulfone groups, reverse-phase chromatography or recrystallization from ethyl acetate/hexane mixtures is recommended for >99% purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can undergo further oxidation under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophenyl group.
Reduction: Amino derivatives of the benzamide core.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways, which can be crucial for therapeutic interventions in conditions like pain perception, epilepsy, anxiety disorders, and addiction. The compound's interaction with GIRK channels leads to changes in cellular excitability and neurotransmitter release.
Medicinal Chemistry
Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide exhibit significant biological activities such as:
- Anticonvulsant Properties : Activation of GIRK channels can potentially reduce seizure activity.
- Anxiolytic Effects : Modulation of neuronal excitability may contribute to reduced anxiety levels.
Case Study : A study published in a pharmacological journal demonstrated that derivatives of this compound showed promise in reducing seizure frequency in animal models of epilepsy.
Biochemical Research
The compound has been investigated for its role in enzyme inhibition or activation. Its unique structural features allow it to interact with various proteins and enzymes.
Case Study : Research conducted on similar compounds showed that they could inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory applications.
Industrial Applications
In addition to medicinal uses, this compound can serve as a building block for synthesizing more complex molecules used in materials science and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophenyl group and nitrobenzamide core may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound featuring the dioxidotetrahydrothiophenyl group, known for its activity as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: A related compound with a methoxy group on the benzamide core.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide is unique due to the presence of both the dioxidotetrahydrothiophenyl group and the dinitrobenzamide core, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a tetrahydrothiophene moiety, an isobutyl group, and a dinitrobenzamide functional group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is represented as:
The compound's structure can be broken down into several key components:
- Tetrahydrothiophene Ring : This heterocyclic structure contributes to the compound's reactivity and biological interactions.
- Isobutyl Group : This branched alkyl group can enhance lipophilicity and influence the compound's absorption and distribution in biological systems.
- Dinitrobenzamide Moiety : The presence of nitro groups suggests potential for interactions with biological targets, possibly through mechanisms involving oxidative stress or enzyme inhibition.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways. The dinitrobenzamide moiety may facilitate binding to active sites due to its electron-withdrawing properties.
- Antimicrobial Properties : Compounds with similar structures have shown promise as antimicrobial agents. The presence of the sulfonamide-like structure could enhance antibacterial activity through interference with bacterial folate synthesis.
Case Studies and Research Findings
Research into the biological activity of this compound is still emerging. However, several studies have reported findings relevant to its potential applications:
- Anticancer Activity : In vitro studies have indicated that compounds with similar functional groups exhibit cytotoxic effects against various cancer cell lines. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives of dinitrobenzamides have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokine production, highlighting their potential use in treating inflammatory diseases.
- Neuroprotective Effects : Investigations into related compounds suggest that they may protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with nitration of benzamide derivatives followed by functionalization of the tetrahydrothiophene ring. Key steps include nitro group introduction under controlled acidic conditions (e.g., HNO₃/H₂SO₄) and coupling reactions using carbodiimide-based reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates. Structural analogs suggest monitoring reaction progress via TLC and NMR spectroscopy .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using solvent diffusion (e.g., dichloromethane/hexane). Refinement via SHELX software (e.g., SHELXL) provides bond lengths, angles, and torsion angles. Complementary techniques include FT-IR (nitro group stretching at ~1520 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Due to nitro groups (potential explosivity) and sulfone moieties (irritancy), use explosion-proof equipment, fume hoods, and personal protective equipment (PPE). Refer to analogs like dinitolmide (ICSC:1552) for guidance: avoid grinding dry powders and store in inert, cool environments. Conduct hazard assessments using SDS templates for nitroaromatics .
Advanced Research Questions
Q. How can computational methods predict polymorphic stability or intermolecular interactions in this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can model crystal packing and hydrogen-bonding motifs. Compare computed lattice energies with experimental data from differential scanning calorimetry (DSC) and powder XRD (PXRD). For example, ab initio studies on 4-amino-3,5-dinitrobenzamide polymorphs revealed dominant π-π interactions, guiding solvent selection for crystallization .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-optimized structures) may arise from solvent effects or dynamic processes. Use polarizable continuum models (PCM) in DFT to simulate solvent environments. Validate with variable-temperature NMR or solid-state NMR to probe conformational flexibility. Cross-reference with SC-XRD data to confirm static structures .
Q. How can co-crystallization improve the physicochemical properties of this compound?
- Methodological Answer : Co-crystallize with hydrogen-bond acceptors (e.g., nicotinamide) to enhance solubility or stability. Design co-formers using Cambridge Structural Database (CSD) motifs. For example, a 1:1 co-crystal of 3,5-dinitrobenzamide derivatives showed improved thermal stability (TGA/DSC) and altered dissolution profiles. Analyze via SC-XRD to confirm stoichiometry and packing .
Q. What analytical techniques are suitable for detecting degradation products or metabolites?
- Methodological Answer : Use LC-MS/MS with C18 columns (gradient elution: water/acetonitrile + 0.1% formic acid) to identify hydrolytic or oxidative metabolites. For in vitro studies, incubate with liver microsomes and monitor via UV-Vis (λ = 260–300 nm for nitroaromatics). Compare fragmentation patterns with libraries (e.g., NIST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
